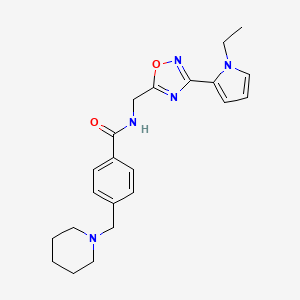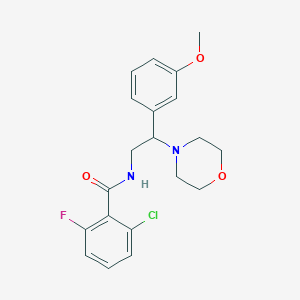![molecular formula C10H7F3N2O2 B2524863 5-[3-(三氟甲基)苯基]咪唑烷-2,4-二酮 CAS No. 1048367-95-8](/img/structure/B2524863.png)
5-[3-(三氟甲基)苯基]咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and significant applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
科学研究应用
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
作用机制
Target of Action
A structurally similar compound, nilutamide, is known to act as an androgen antagonist . It inhibits the biosynthesis or actions of androgens .
Mode of Action
Nilutamide, a similar compound, controls the function of testis by blocking the binding sites of androgen receptors .
Biochemical Pathways
As an androgen antagonist, nilutamide would likely impact pathways related to androgen signaling .
Result of Action
As an androgen antagonist, nilutamide would likely inhibit the actions of androgens, impacting cellular processes regulated by these hormones .
生化分析
Biochemical Properties
5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions by inhibiting the biosynthesis or actions of androgens . It interacts with androgen receptors, blocking their binding sites . This interaction disrupts the normal function of the testis and controls the growth of normal and cancerous cells in the prostate .
Cellular Effects
The cellular effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione are profound. It influences cell function by slowing down the advancement of prostate cancer . It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione involves binding interactions with biomolecules, specifically androgen receptors . By blocking these receptors, it inhibits enzyme activation and induces changes in gene expression that slow the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that the drug exhibits excellent electrocatalytic activity and a detection limit as low as 0.4 nM .
Dosage Effects in Animal Models
The effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione vary with different dosages in animal models. Due to the severe adverse effects of the drug, including liver failure, sexual dysfunction, decreased muscle mass, decreased bone mass, hot flushes, interstitial pneumonitis, depression, and fatigue, the dosage should be controlled in medical practices .
Metabolic Pathways
It is known to interact with androgen receptors, which play a crucial role in various metabolic processes .
Transport and Distribution
Its ability to bind to androgen receptors suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its interaction with androgen receptors suggests that it may be localized to specific compartments or organelles where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea or its derivatives under specific conditions. One common method includes the condensation reaction of 3-(trifluoromethyl)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反应分析
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazolidine-2,4-dione, such as oxo-imidazolidines, amino-imidazolidines, and substituted imidazolidines .
相似化合物的比较
Similar Compounds
Nilutamide: A non-steroidal anti-androgen drug with a similar imidazolidine-2,4-dione structure.
Bicalutamide: Another anti-androgen agent used in the treatment of prostate cancer.
Flutamide: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
属性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWNRVZIMFXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2524781.png)

![N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2524787.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)


